2-Fluoro-pyridine-3-sulfonyl chloride 2-Fluoro-pyridine-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1089330-70-0; 2369-19-9
VCID: VC6079837
InChI: InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H
SMILES: C1=CC(=C(N=C1)F)S(=O)(=O)Cl
Molecular Formula: C5H3ClFNO2S
Molecular Weight: 195.59

2-Fluoro-pyridine-3-sulfonyl chloride

CAS No.: 1089330-70-0; 2369-19-9

Cat. No.: VC6079837

Molecular Formula: C5H3ClFNO2S

Molecular Weight: 195.59

* For research use only. Not for human or veterinary use.

2-Fluoro-pyridine-3-sulfonyl chloride - 1089330-70-0; 2369-19-9

Specification

CAS No. 1089330-70-0; 2369-19-9
Molecular Formula C5H3ClFNO2S
Molecular Weight 195.59
IUPAC Name 2-fluoropyridine-3-sulfonyl chloride
Standard InChI InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H
Standard InChI Key MSOAVTSXBMHOEM-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)F)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The IUPAC name for this compound is 2-fluoro-6-oxo-1H-pyridine-3-sulfonyl chloride, reflecting the ketone group at the 6-position and sulfonyl chloride at the 3-position . Its molecular formula, C₅H₃ClFNO₃S, was confirmed via high-resolution mass spectrometry . The presence of electronegative substituents (fluorine and sulfonyl chloride) significantly influences its reactivity and intermolecular interactions.

Spectroscopic and Computational Data

  • SMILES Notation: C1=CC(=O)NC(=C1S(=O)(=O)Cl)F .

  • InChIKey: IXYMPGMPCAERGL-UHFFFAOYSA-N .

  • Boiling Point: Estimated at 324.5±27.0 °C based on analogous chloropyridine sulfonyl chlorides .

  • X-ray Crystallography: While crystallographic data for this specific compound is limited, related structures exhibit planar pyridine rings with bond angles consistent with aromatic systems .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight211.60 g/mol
Density1.6±0.1 g/cm³
Boiling Point324.5±27.0 °C (estimated)
Flash Point150.1±23.7 °C

Synthetic Pathways and Optimization

Table 2: Synthetic Conditions for Pyridine Sulfonyl Chlorides

ParameterOptimal ValueImpact on Yield
PCl₅ Equivalents0.5–0.7 mol/molMaximizes purity
Reaction Temperature119–122 °CPrevents degradation
Distillation Pressure0.2–1.2 kPaEnhances separation

Applications in Pharmaceutical and Agrochemical Synthesis

Role in Drug Discovery

Sulfonyl chlorides are pivotal in forming sulfonamides, a common pharmacophore. For example:

  • Antibacterial Agents: Coupling with amines yields sulfonamide antibiotics.

  • Kinase Inhibitors: The fluorine atom enhances binding to ATP pockets in target enzymes.

Agrochemical Applications

2-Fluoro-pyridine-3-sulfonyl chloride is a precursor to picoxystrobin, a strobilurin fungicide. Its trifluoromethyl analog demonstrates improved photostability and bioavailability in crop protection.

Recent Advances and Future Directions

Green Synthesis Initiatives

Recent studies explore replacing PCl₅ with less toxic chlorinating agents (e.g., thionyl chloride) to improve sustainability .

Computational Modeling

Density functional theory (DFT) simulations predict regioselectivity in fluorination reactions, aiding in route optimization .

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